molecular formula C22H24ClN5O2 B588569 Domperidone-d6 CAS No. 1329614-18-7

Domperidone-d6

Cat. No. B588569
CAS RN: 1329614-18-7
M. Wt: 431.954
InChI Key: FGXWKSZFVQUSTL-WIQKFUDUSA-N
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Description

Domperidone-d6 is a powerful peripheral dopamine receptor antagonist . It is used to treat stomach-related issues, such as nausea and vomiting, as well as stomach pain and discomfort caused by decreased movement of the stomach and upper gastrointestinal (GI) tract . It works by blocking dopamine receptors in the gut, increasing the movement or contractions of the muscles in your stomach and intestines .


Synthesis Analysis

Domperidone can be synthesized from the coupling reaction of two benzimidazolone derivatives . The cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane, and the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization are two synthetic routes .


Molecular Structure Analysis

The molecular structure of Domperidone-d6 involves a series of carbonyl reagents such as isocyanate, N,N0-carbon-yldiimidazole (CDI), ethyl chloroformate and dimethyl carbonate .


Chemical Reactions Analysis

Domperidone-d6 is a dopamine D2 receptor antagonist . It inhibits dipropyl dopamine-induced femoral vasodilation in dogs, indicating dopamine D2 receptor antagonist activity .


Physical And Chemical Properties Analysis

Domperidone-d6 has a molecular weight of 425.91 . It is slightly soluble in DMSO and Methanol .

Scientific Research Applications

Transdermal Delivery Systems

Domperidone has been studied for its application in transdermal delivery systems. Research has shown that domperidone bilayered matrix type transdermal therapeutic systems can be prepared with required flux and suitable mechanical properties (Madishetti et al., 2010).

Charge Transfer Complexes

Studies have been conducted on the charge transfer complexes of domperidone with various organic π-acceptors. These complexes are important for understanding the chemical and physical properties of the drug (Al-Saif et al., 2019).

Novel Salts Synthesis

Research into the synthesis, characterization, and investigation of the physicochemical properties of novel salts of domperidone has been performed. This is crucial for enhancing the drug's efficacy and solubility (Rout et al., 2023).

Solid Lipid Nanoparticles

Domperidone has been incorporated into solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for improved drug delivery. This research is significant in pharmacokinetics, offering controlled drug release and stability (Thatipamula et al., 2011).

Pharmacological Activity & Clinical Applications

Extensive studies have been conducted on the pharmacological activity and clinical applications of domperidone in gastroenterology, providing insights into its mechanism of action and therapeutic efficacy (Reddymasu et al., 2007).

Wastewater Analysis

Domperidone has been screened in wastewater using high-performance liquid chromatography and solid-phase extraction methods. This research is important for environmental monitoring and pharmaceutical waste management (Ali et al., 2006).

Spectrophotometric Determination

Research has been carried out on the spectrophotometric determination of domperidone in pharmaceutical formulations, which is crucial for quality control and drug analysis (Awal et al., 2013).

Mechanism of Action

Domperidone acts as a gastrointestinal emptying (delayed) adjunct and peristaltic stimulant . It speeds gastrointestinal peristalsis, causes prolactin release, and is used as an antiemetic and tool in the study of dopaminergic mechanisms .

Safety and Hazards

Domperidone may cause an increased risk of heart rhythm disorder and cardiac arrest . This risk may be more likely in those over 60 years old or taking doses higher than 30 mg per day . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Understanding the advantages and drawbacks of these synthetic methodologies would provide insights for the development of new strategies to prepare domperidone . Moreover, the methods used to synthesize domperidone can provide alternative approaches in the preparation of drugs or compounds with similar structure .

properties

IUPAC Name

6-chloro-3-[1-[1,1,2,2,3,3-hexadeuterio-3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)/i3D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXWKSZFVQUSTL-WIQKFUDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)C([2H])([2H])N4C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Domperidone-d6

Synthesis routes and methods I

Procedure details

A mixture of 2.3 parts of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, 2.5 parts of 5-chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one, 3.2 parts of sodium carbonate, 0.1 parts of potassium iodide and 80 parts of 4-methyl-2-pentanone is stirred and refluxed for 24 hours. The reaction mixture is cooled to room temperature and water is added. The undissolved product is filtered off and purified by column-chromatography over silica gel using a mixture of trichloromethane and 10% of methanol as eluent. The pure fractions are collected and the eluent is evaporated. The residue is crystallized from 4-methyl-2-pentanone. The product is filtered off and recrystallized from a mixture of N,N-dimethylformamide and water, yielding 1.3 parts (30%) of 5-chloro-1-{1-[3-(1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one; mp. 242.5° C.
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Synthesis routes and methods II

Procedure details

10.2 parts of 5-chloro-1-{1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one are converted into the (+)-2,3-dihydroxybutanedioate salt in 100 parts of water at reflux temperature. The solution is treated for 10 minutes with a mixture of 0.5 parts of activated charcoal and 0.2 parts of hyflo. The latter is filtered off over hyflo and the filtrate is cooled till an oily precipitate is formed. The oily product solidifies upon heating for a while. The whole is allowed to cool to room temperature and stirred for 3 hours at this temperature. The product is filtered off, washed with water and dried in vacuo for 18 hours at 60° C, yielding 10.24 parts (85.3%) of 5-chloro-1-{1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one hemi-[R-(R*,R*)](+)-2,3-dihydroxybutanedioate hydrate; mp. 184.1° C; [α] = + 5.13° (c = 1% CH3OH).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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